4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Overview
Description
4-Phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by a triazole ring fused to a quinazoline ring, with a phenyl group and a sulfanyl group attached
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been synthesized as potential antiviral and antimicrobial agents
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity and some have shown promising antiviral activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to cell death or inhibition of viral replication.
Result of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity , suggesting that this compound may also induce cell death in its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-4H-3,1-benzoxazin-4-one with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazoloquinazoline core. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the triazole or quinazoline rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazoloquinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,2,4-triazoline-3,5-dione: Known for its use in oxidation reactions and as a dehydrogenating agent.
[1,2,4]triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
4-phenyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific structural features, such as the presence of both a sulfanyl group and a triazoloquinazoline core. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOIHUVLVRRIDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333733 | |
Record name | 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679948 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67442-90-4 | |
Record name | 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201333733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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